Zinc glycinate

Description

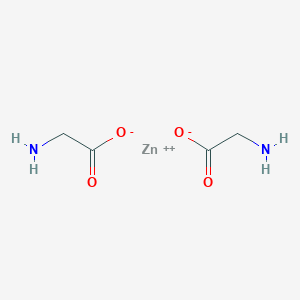

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXSXMSTSYWNMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162193 | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14281-83-5, 7214-08-6 | |

| Record name | Zinc glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc glycinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato-N,O)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zinc glycyniate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Characterization of Zinc Glycinate Compounds

Contemporary Synthesis Techniques for Zinc Glycinate (B8599266)

The synthesis of zinc glycinate, a metal complex of significant interest, can be achieved through various contemporary techniques. These methods primarily involve the reaction of a zinc source with glycine (B1666218) in a suitable solvent system. The choice of synthesis route can influence the final product's structure, yield, and purity. Common zinc sources include zinc sulfate (B86663), zinc oxide, zinc carbonate, and zinc acetate (B1210297). atlantis-press.comresearchgate.net

Aqueous Synthesis Methods

Aqueous synthesis represents a common and straightforward approach for producing this compound. In a typical aqueous method, glycine is dissolved in water, and a zinc salt, such as zinc sulfate, is added to the solution. google.comatamanchemicals.com The reaction is often facilitated by adjusting the pH and temperature. For instance, one method involves dissolving glycine in water, adding solid alkali to form a sodium glycinate salt, and then reacting it with a zinc sulfate solution. google.com The pH is typically adjusted to a range of 3 to 8, and the mixture is heated to between 60 and 100 °C for 1 to 4 hours. google.com Evaporation of the solvent then leads to the crystallization of the this compound product. google.com Another aqueous approach involves reacting glycine with zinc carbonate in water; the liberation of carbon dioxide drives the reaction forward, and the product is obtained by evaporating the solution to dryness or through spray drying. prepchem.com

A variation of this method involves the direct reaction of glycine and zinc sulfate heptahydrate in water. The mixture is heated to a specific temperature and then cooled to induce crystallization. google.com For example, dissolving glycine and zinc sulfate heptahydrate in water, adding a small amount of iron powder and a few drops of concentrated sulfuric acid, and reacting the mixture at 70-90°C can yield a this compound complex. google.com Similarly, a method for preparing a this compound chelate involves preparing separate aqueous solutions of a soluble zinc salt, glycine, and sodium hydroxide (B78521). The zinc salt and sodium hydroxide solutions are then dripped into the glycine solution while controlling the pH between 5 and 7 to obtain a white precipitate of this compound. google.comgoogle.com

Solid-Phase Synthesis Protocols

Solid-phase synthesis offers an alternative, often solvent-minimized, route to this compound. A documented procedure involves mixing glycine and zinc oxide in a universal mixer. Water is then added, and the mixing continues for about an hour. The resulting mixture is dried at 110°C to obtain crystalline this compound. This method is characterized by its simplicity and the reduction of solvent waste. The resulting crystals can be mechanically pulverized to achieve a desired particle size.

Electrolytic and Phase Equilibrium Approaches

Electrolytic methods and approaches based on phase equilibrium are also recognized for the synthesis of this compound. atlantis-press.comresearchgate.net The kinetics of electrodeposition of a zinc-nickel alloy from a sulfate-glycinate electrolyte have been studied, indicating that the glycinate complex plays a crucial role in the deposition process. researcher.life While not a direct synthesis of pure this compound, this demonstrates the electrochemical behavior of the complex. Phase equilibrium studies are essential for understanding the conditions under which different zinc-glycine complex species form and can be used to optimize crystallization processes.

One-Pot Chemical Synthesis Strategies Utilizing Zinc Sources and Catalysts

One-pot synthesis provides an efficient and streamlined approach to producing this compound. In one such method, zinc acetate (Zn(Ac)2) and zinc oxide (ZnO) are used as zinc sources, with H+ acting as a catalyst. atlantis-press.comresearchgate.netatlantis-press.com Glycine, ZnO, and Zn(Ac)2·2H2O are added to distilled water and heated to 90°C for a specified time. atlantis-press.comresearchgate.net The product is then recovered through vacuum filtration. atlantis-press.comresearchgate.net In this strategy, zinc acetate serves as a promotion reagent for the zinc oxide and a catalyst for the formation of this compound. atlantis-press.com Another one-pot approach involves the asymmetric zinc-catalyzed aldol (B89426) reaction between glycinate Schiff bases and aldehydes, demonstrating the use of zinc as a catalyst in more complex organic transformations involving glycine. thieme-connect.com

Optimization of Stoichiometric Ratios in Zinc-Glycine Complex Formation

The stoichiometry of the reactants, particularly the molar ratio of glycine to zinc, is a critical parameter in the synthesis of this compound. Different ratios can lead to the formation of various complex species. For instance, research has explored reaction molar ratios of glycine to zinc sulfate ranging from 1:1 to 3:1. google.com Potentiometric titrations have been used to study the formation of binary metal complexes with metal ion to ligand mole ratios of 1:1, 1:2, and 1:3. tandfonline.com It has been shown that this compound can exist in different forms, such as mono-, bis-, and tris(glycinato) complexes. oup.com For example, preparing zinc bisglycinate involves a 1:2 metal-to-ligand ratio. iosrjournals.org The optimization of these ratios is crucial for targeting the synthesis of a specific this compound complex with desired properties. For instance, a 1:1 molar ratio of glycine to zinc sulfate has been investigated to produce a specific this compound complex. google.com In some preparations, the molar ratio of glycine to zinc ions is specifically set at 1:0.5-1.5. google.com

Spectroscopic and Diffractional Characterization Techniques for this compound Structures

A suite of spectroscopic and diffraction techniques is employed to elucidate the structure and composition of synthesized this compound compounds. These methods provide critical information about bonding, molecular structure, and crystalline nature.

Infrared Spectroscopy (IR): Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for characterizing this compound. It helps in identifying the coordination between the zinc ion and the glycine ligand. The formation of NH2–M and COO–M bonds, along with the disappearance of the NH3-glycine and COO- bonds, indicates the formation of a five-membered ring structure. iosrjournals.org The IR spectra of this compound chelates show a characteristic absorption pattern in the 4000–400 cm⁻¹ region. tandfonline.com Upon chelation, shifts in the characteristic peaks for the amine and carboxyl groups of glycine are observed. For instance, the amine group peak may shift, and a broadened band can appear in the 2700 to 3300 cm⁻¹ range. phytojournal.com The presence of a peak around 1065.48 cm⁻¹ can indicate the presence of sulfate in the complex when zinc sulfate is used as a precursor. phytojournal.com

X-ray Diffraction (XRD): X-ray diffraction is essential for determining the crystal structure of this compound. Powder XRD patterns can confirm the crystalline nature of the synthesized material and identify its phase. researchgate.netiosrjournals.org For example, XRD analysis has been used to prove that a synthesized this compound compound is monoclinic. atlantis-press.comresearchgate.netatlantis-press.comtsijournals.com X-ray diffraction studies on aqueous solutions have revealed the structures of different zinc-glycinate complexes. For instance, the mono(glycinato)zinc(II) complex, [Zn(gly)(OH2)4]+, has been shown to have a regular octahedral structure with Zn-O and Zn-N bond distances of approximately 2.12 Å. oup.com Similarly, the tris(glycinato)zincate(II) complex, [Zn(gly)3]−, also exhibits a regular octahedral structure with similar bond lengths. oup.com

Other Characterization Techniques:

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of this compound. It can determine the presence of water of crystallization and the temperature ranges at which different parts of the molecule decompose. atlantis-press.comresearchgate.netatlantis-press.com For example, TGA analysis of a zinc-methionine complex, a related amino acid chelate, showed distinct mass losses corresponding to the decomposition of the carboxyl group and the amino group with its sulfur moiety. mdpi.com

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy can indicate the coordination of the glycine ligand to the zinc ion. A bathochromic shift (a shift to longer wavelengths) in the absorption spectrum upon complexation is often observed. iosrjournals.org

X-ray Fluorescence (XRF): XRF is used to determine the elemental composition of the synthesized complex, confirming the presence and quantifying the percentage of zinc. iosrjournals.org

Research Findings on this compound Characterization

| Technique | Observation | Interpretation | Reference |

| FTIR | Shift in amine and carboxyl group peaks upon chelation. | Formation of coordinate bonds between zinc and glycine. | iosrjournals.orgphytojournal.com |

| FTIR | Broadened band in the 2700-3300 cm⁻¹ range. | Characteristic of the chelated structure. | phytojournal.com |

| XRD | Sharp peaks in the diffraction pattern. | Crystalline nature of this compound. | iosrjournals.org |

| XRD | Specific diffraction patterns. | Identified as a monoclinic crystal system. | atlantis-press.comresearchgate.netatlantis-press.comtsijournals.com |

| XRD (in solution) | Zn-O and Zn-N bond distances of ~2.12 Å. | Regular octahedral structure for mono- and tris-glycinato complexes. | oup.com |

| TGA | Mass loss at specific temperature ranges. | Indicates thermal decomposition and loss of water/functional groups. | atlantis-press.comresearchgate.netatlantis-press.com |

| UV-Vis | Bathochromic shift in absorption. | Evidence of ligand-to-metal coordination. | iosrjournals.org |

| XRF | Detection of zinc signal. | Confirms the elemental composition of the complex. | iosrjournals.org |

Infrared (IR) Spectroscopy Applications in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule and to confirm the formation of the chelate structure in this compound. The formation of a coordinate bond between the zinc ion and the glycine ligand results in characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups.

Upon chelation, the distinct absorption peaks of the free amino acid change significantly. For instance, the symmetric stretching vibration of the COO⁻ group in free glycine, typically observed around 1402 cm⁻¹, shifts to a lower frequency of approximately 1393.32 cm⁻¹ in the this compound complex. phytojournal.com This shift indicates the coordination of the carboxylate group to the zinc ion. Similarly, the absorption peaks corresponding to the NH₂ group in glycine shift upon chelation. upc.edu A broad band observed in the region of 2700-3300 cm⁻¹, with a centroid at 3169.44 cm⁻¹, is characteristic of the N-H stretching vibrations within the chelated structure. phytojournal.com The disappearance of certain peaks from the free glycine spectrum and the appearance of new, shifted bands in the this compound spectrum provide clear evidence of successful chelation. phytojournal.com

Table 1: Characteristic FT-IR Peak Assignments for this compound and Related Compounds

| Compound | Peak (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Glycine | ~1402 | Symmetric stretching of COO⁻ | phytojournal.com |

| Glycine | 498.50 | Carboxyl group absorption | phytojournal.com |

| This compound Sulphate | 1393.32 | Symmetric stretching of COO⁻ (shifted) | phytojournal.com |

| This compound Sulphate | 3169.44 | N-H stretching in chelate | phytojournal.com |

| This compound Sulphate | 3782.69 | ν(OH) groups | phytojournal.com |

| This compound | Disappearance of 498.50 cm⁻¹ peak | Confirmation of carboxylate bonding to Zn | phytojournal.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of this compound and to determine the presence of water of hydration. The analysis involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature.

For this compound monohydrate, the TGA curve typically shows distinct stages of decomposition. The initial weight loss, occurring at temperatures below 200°C, is generally attributed to the loss of water molecules. tandfonline.comtandfonline.com For example, a weight loss of 7.5% between 100°C and 200°C can correspond to the removal of one water molecule from the crystal structure. tandfonline.comtandfonline.com Subsequent decomposition stages at higher temperatures correspond to the breakdown of the organic glycinate ligand. In some glycine complexes, a major weight loss of around 51% between 200°C and 400°C is observed, which is consistent with the decomposition of the glycine molecule. tandfonline.comtandfonline.com The final residue at high temperatures is typically zinc oxide.

Table 2: Thermal Decomposition Stages of a Glycine-Metal Complex from TGA

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed to | Reference |

|---|---|---|---|---|

| 1 | 100 - 200 | 7.5 | Loss of one water molecule | tandfonline.comtandfonline.com |

| 2 | 200 - 400 | 51 | Decomposition of glycine molecule | tandfonline.comtandfonline.com |

| 3 | 600 - 900 | ~38 | Decomposition of remaining material | tandfonline.com |

X-ray Powder Diffraction (XRD) for Crystalline Phase and Structure Determination

X-ray powder diffraction (XRD) is a crucial technique for identifying the crystalline phase of this compound and for confirming its crystal structure. The diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline material.

The XRD pattern of synthesized this compound can be compared to standard patterns to confirm its identity and purity. patsnap.com For instance, characteristic diffraction peaks for a this compound inner complex have been reported at 2θ values of 11.8°, 20.2°, and 22.5°. materialsproject.org In other studies, this compound complexes have shown characteristic peaks at 2θ values such as 12.0128°, 17.677°, and 20.138°. nih.gov The presence and position of these peaks are used to verify the formation of the desired crystalline structure.

Table 3: Selected X-ray Powder Diffraction Peaks for this compound Complexes

| 2θ (°) | Reference |

|---|---|

| 11.8 | materialsproject.org |

| 12.0128 | nih.gov |

| 17.677 | nih.gov |

| 20.2 | materialsproject.org |

| 20.138 | nih.gov |

| 21.858 | nih.gov |

| 22.5 | materialsproject.org |

| 25.028 | nih.gov |

X-ray Crystallography for Detailed Molecular Structure Analysis

Studies on this compound hydrate (B1144303) (Zn(C₂H₄NO₂)₂·H₂O) have revealed a pseudo-layered structure. tandfonline.com The coordination geometry around the zinc ion is typically a distorted octahedron or square pyramid. In one reported structure of a this compound complex, the asymmetric unit contains four independent glycine monoanions, two Zn²⁺ cations, and two water molecules. nih.gov The geometry around each zinc ion is described as roughly square pyramidal. nih.gov The bond lengths between the zinc ion and the coordinating oxygen and nitrogen atoms of the glycine ligands are key parameters determined by this technique. For example, in the tris(glycinato)zincate(II) complex, both the Zn-O and Zn-N bond distances were found to be 2.12 Å.

Table 4: Selected Crystallographic Data for a this compound Complex

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | chemrxiv.org |

| Space Group | P-1 | chemrxiv.org |

| a (Å) | 7.5094(9) | chemrxiv.org |

| b (Å) | 9.4356(9) | chemrxiv.org |

| c (Å) | 7.4120(7) | chemrxiv.org |

| α (°) | 107.945(8) | chemrxiv.org |

| β (°) | 100.989(7) | chemrxiv.org |

| γ (°) | 105.365(8) | chemrxiv.org |

| Zn-S bond lengths (Å) | 2.325 - 2.426 | chemrxiv.org |

Advanced Chromatographic and Mass Spectrometric Analysis of this compound

Mass Spectrometry (MS) for Precise Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is employed for the precise identification of this compound and for studying its structure through fragmentation analysis. The mass spectrum of a pure compound will show a molecular ion peak corresponding to its molecular weight. msu.edu

In the analysis of this compound, the mass spectrum can confirm the formation of the complex and its stoichiometry. For example, electrospray mass spectrometry of this compound has shown peaks corresponding to dimeric and trimeric this compound units, with a notable peak at an m/z of 427 for two this compound units. patsnap.com The fragmentation of the molecular ion can provide further structural information. For the zinc complex of deprotonated glycine, [Gly-H+Zn]⁺, low-energy collisional activation leads to primary fragments resulting from the loss of CO₂, H₂O+CO, and CO. researchgate.net

Table 5: Illustrative Mass Spectrometry Data for this compound Species

| Species | m/z Value | Interpretation | Reference |

|---|---|---|---|

| [Zn(gly)₂]₂ | 427 | Dimeric this compound unit | patsnap.com |

| [Zn(gly)₂]₃ | 640 | Trimeric this compound unit | patsnap.com |

| [Gly-H+Zn]⁺ losing CO₂ | Varies | Primary fragmentation pathway | researchgate.net |

| [Gly-H+Zn]⁺ losing H₂O+CO | Varies | Primary fragmentation pathway | researchgate.net |

| [Gly-H+Zn]⁺ losing CO | Varies | Primary fragmentation pathway | researchgate.net |

Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in Complex Matrices

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an even more powerful technique for the structural elucidation of compounds like this compound, especially within complex mixtures. This method involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions.

This technique is particularly useful for studying the coordination environment of the metal ion. For instance, in the fragmentation of zinc-peptide complexes, the analysis of the resulting fragments can reveal which amino acid residues are involved in binding the zinc ion. nih.gov The fragmentation patterns of the zinc-bound species can be compared to the metal-free ligand to identify the binding sites. nih.gov For example, the absence of certain cleavages in the zinc-bound species compared to the apo-peptide indicates that this region is protected from fragmentation due to its interaction with the zinc ion. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Zinc Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique utilized for the precise quantification of elemental zinc in various matrices, including this compound samples. The method is prized for its ability to detect trace and ultra-trace concentrations of elements, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. vitas.no

The fundamental principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000 to 10,000 K). This extreme temperature desolvates, atomizes, and subsequently ionizes the zinc atoms. The resulting ions are then extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the ions, providing a direct measure of the zinc concentration. vitas.no

For the analysis of this compound, the solid material is first digested and solubilized, often using high-purity acids, to create a clear aqueous solution suitable for introduction into the instrument. This preparation ensures that the zinc is available for ionization in the plasma. The exceptional sensitivity and accuracy of ICP-MS make it an ideal method for verifying the total zinc content in raw materials and finished products, ensuring they meet specified quality standards. vitas.noeuropa.eu Its robustness allows for the reliable determination of zinc across a wide range of concentrations. isc-science.com

Capillary Electrophoresis (CE) Coupled with ICP-MS for Speciation Analysis

The hyphenation of Capillary Electrophoresis (CE) with ICP-MS provides a potent tool for the speciation analysis of this compound. researchgate.net Speciation analysis is critical as it distinguishes between the intact this compound complex, free zinc ions, and other zinc-containing species that may be present in a sample. CE separates charged molecules based on their differential migration rates in an electric field within a narrow capillary. speciation.net This high-efficiency separation technique is particularly well-suited for ionic and polar compounds like metal complexes. nih.gov

When coupled, the effluent from the CE capillary is introduced directly into the ICP-MS. As the separated components, such as the [Zn(Gly)]+ complex and free Zn2+, exit the capillary at different times, the ICP-MS provides element-specific detection and quantification for zinc in each fraction. researchgate.net This allows researchers to determine the proportion of zinc that exists as the intact glycinate chelate.

Research has demonstrated that CE-ICP-MS can be effectively used to quantify metal-glycinate species in complex matrices like supplemented feeds. researchgate.netresearchgate.net For instance, studies have successfully measured the repartition between metal-glycinate and free metal ions, with recovery rates for this compound (Zn-GLY) species ranging from 76.05% to 98.96% in different supplemented feeds. researchgate.net Despite challenges related to coupling the low flow rates of CE with the nebulizer requirements of ICP-MS, the technique is valued for its rapid analysis time, low sample consumption, and high separation efficiency. speciation.netresearchgate.net

Size Exclusion Chromatography (SEC) Coupled with ICP-MS for Zinc Species Characterization

Size Exclusion Chromatography (SEC) coupled with ICP-MS is another critical technique for zinc speciation, separating molecules based on their hydrodynamic volume or size in solution. dtu.dknih.gov In this method, a sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.

When applied to this compound analysis, SEC can separate high-molecular-weight zinc-protein complexes from smaller species like this compound and free zinc ions. dtu.dk The online coupling to ICP-MS allows for the continuous, element-specific quantification of zinc in the fractions as they elute from the column.

Studies utilizing SEC-ICP-MS for the analysis of zinc species in feed samples have successfully identified and provided semi-quantitative information on different zinc-containing fractions. researchgate.netdtu.dk In one such study, four distinct zinc-containing peaks were resolved, corresponding to different molecular weight ranges. dtu.dk The majority of the soluble zinc (84–95%) was found in the low molecular weight fraction (1.36 kDa to 17 kDa), which would include species like this compound. researchgate.netdtu.dk This demonstrates the utility of SEC-ICP-MS in characterizing the molecular size distribution of zinc species within a sample. researchgate.netresearchgate.net

| Zinc-Containing Peak | Molecular Weight Range | Relative Abundance | Reference |

|---|---|---|---|

| Peak 1 | High Molecular Weight (≥600 kDa) | 1–6% | researchgate.netdtu.dk |

| Peak 2 & 3 | Medium Molecular Weight (17 to 32 kDa) | 1–6% | researchgate.netdtu.dk |

| Peak 4 | Low Molecular Weight (1.36 to 17 kDa) | 84–95% | researchgate.netdtu.dk |

Ion-Exchange Chromatography (IEC) Coupled with ICP-MS for Zinc Speciation

Ion-Exchange Chromatography (IEC) is a powerful separation technique that, when coupled with ICP-MS, enables the speciation of ionic and polar compounds like this compound based on their charge characteristics. researchgate.netnih.gov The stationary phase in an IEC column contains fixed ionic functional groups that reversibly interact with analyte ions of the opposite charge. By manipulating the mobile phase composition (e.g., pH or ionic strength), retained analytes can be selectively eluted and subsequently quantified by ICP-MS. acs.org

This technique is adept at separating metal complexes from free metal ions and other charged species. dtu.dkuib.no For example, anion-exchange chromatography can be used to separate negatively charged zinc complexes, such as [Zn(EDTA)]2-, from cationic species like free Zn2+ or positively charged complexes. nih.gov Studies have successfully employed IEC-ICP-MS to separate various zinc-aminopolycarboxylic complexes with detection limits in the low microgram-per-liter (µg/L) range. nih.gov The application of IEC-ICP-MS is particularly valuable in complex matrices like plant tissues or soil solutions where numerous charged species may be present. researchgate.netnih.gov

Atomic Absorption Spectrophotometry (AAS) for Total Zinc Measurement

Atomic Absorption Spectrophotometry (AAS) is a well-established and widely used technique for the quantitative determination of total zinc. europa.eupku.edu.cn The method is based on the principle that atoms in a ground state will absorb light at a specific wavelength when excited. For zinc, this characteristic wavelength is 213.9 nm. oiv.int

In flame AAS (FAAS), a solution containing the zinc analyte is aspirated into a flame (typically air-acetylene), which atomizes the sample. nemi.gov A light beam from a zinc hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the atomized zinc is measured. According to the Beer-Lambert Law, this absorbance is directly proportional to the concentration of zinc in the sample. nih.gov Graphite (B72142) Furnace AAS (GF-AAS) is a variation that uses an electrothermal graphite tube for atomization, offering significantly higher sensitivity for trace-level analysis. nih.gov

AAS is recognized as a standard method for quantifying total zinc in various samples, including feed additives. europa.eu While generally robust, care must be taken to account for potential chemical and spectroscopic interferences, which can be mitigated through matrix matching or the use of background correction techniques. oiv.intshimadzu.com

Bioavailability, Absorption Mechanisms, and Pharmacokinetic Investigations of Zinc Glycinate

Comparative Bioavailability Studies of Zinc Glycinate (B8599266) Versus Alternative Zinc Compounds

Research comparing zinc glycinate to other common zinc salts has consistently demonstrated its superior bioavailability. This is largely attributed to the chelation of zinc with the amino acid glycine (B1666218), which enhances its absorption across the intestinal wall.

This compound Compared to Zinc Gluconate Bioavailability

Multiple studies have indicated that this compound is more bioavailable than zinc gluconate. In a randomized, cross-over study involving 12 healthy female volunteers, a single oral administration of zinc bis-glycinate resulted in a 43.4% higher bioavailability compared to zinc gluconate. acs.orgimrpress.comconsensus.app The pharmacokinetic parameters from this study, including maximum concentration (Cmax) and area under the curve (AUC), were significantly higher for the zinc bis-glycinate group. nih.gov Another study comparing the acute uptake of various zinc forms in 12 female volunteers also reported higher plasma zinc levels from this compound compared to zinc gluconate. researchgate.net

A longer-term study over six weeks with adult women receiving daily supplementation also found that this compound significantly increased plasma zinc levels from baseline, whereas zinc gluconate did not produce a statistically significant increase. researchgate.netmdpi.com The increase in plasma zinc in the glycinate group was also significantly higher than in the gluconate and placebo groups. researchgate.netmdpi.com

Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Zinc Gluconate

| Pharmacokinetic Parameter | This compound (Test) | Zinc Gluconate (Reference) | Statistical Significance |

| Cmax (ng/mL) | 919.49 ± 148.86 | 650.61 ± 256.74 | p = 0.002 |

| AUCt (ng/mL × h) | 2718.04 ± 615.47 | 1917.99 ± 577.20 | p = 0.002 |

| AUCinf (ng/mL × h) | 3028.89 ± 561.65 | 2193.81 ± 514.11 | p = 0.001 |

| Tmax (h) | 2.13 ± 0.53 | 2.25 ± 0.40 | Not Significant |

Data derived from a single-dose, cross-over study in 12 healthy female volunteers. nih.gov

This compound Versus Zinc Picolinate (B1231196) Absorption Efficacy

When compared with zinc picolinate, this compound has also demonstrated superior absorption in some studies. An acute uptake study in 12 healthy women showed that this compound led to the highest plasma zinc levels when compared to zinc picolinate, zinc gluconate, and zinc oxide. jst.go.jp The ranking for plasma zinc levels was observed as glycinate > picolinate. researchgate.net In contrast, another study found that zinc picolinate was more effectively absorbed than zinc gluconate and zinc citrate (B86180), showing significant increases in hair, urine, and erythrocyte zinc levels where the other forms did not. nih.govnih.gov

This compound Compared to Zinc Oxide Absorption Kinetics

Zinc oxide, an inorganic form of zinc, has consistently shown lower bioavailability compared to chelated forms like this compound. One study reported that the acute uptake of zinc from this compound was significantly higher than from zinc oxide. researchgate.net Studies comparing zinc oxide to other forms like zinc gluconate and zinc citrate also found zinc oxide to have significantly lower fractional absorption. biologists.com The lower solubility of zinc oxide is a contributing factor to its reduced absorption kinetics. nih.gov

This compound Versus Zinc Sulfate (B86663) and Zinc Citrate Absorption Profiles

In-vitro studies have shown that the bioaccessibility of this compound complex can be 30% higher than that of zinc sulfate. researchgate.neteco-vector.com Animal models have also indicated a higher bioavailability of this compound compared to zinc sulfate. researchgate.net When comparing zinc citrate to other forms, one study found its absorption to be comparable to zinc gluconate but significantly higher than zinc oxide. mdpi.comresearchgate.net However, another comparative study indicated that zinc picolinate led to greater zinc absorption than zinc citrate. nih.gov

Acute Versus Sustained Administration Bioavailability Assessments

Both acute and sustained administration studies support the enhanced bioavailability of this compound. Acute (single-dose) studies have demonstrated a rapid and higher increase in plasma zinc levels from this compound compared to other forms like gluconate and oxide. researchgate.netmdpi.comresearchgate.net Sustained (multi-dose) studies over several weeks have also confirmed these findings, showing that long-term supplementation with this compound leads to a more significant and consistent increase in plasma zinc concentrations compared to zinc gluconate. mdpi.com For instance, a six-week trial showed a substantial and consistent increase in plasma zinc levels in the this compound group, an effect not observed with zinc gluconate. mdpi.com

Molecular Mechanisms Governing Intestinal Absorption of this compound

The enhanced intestinal absorption of this compound is attributed to its chemical structure as a chelate. Chelation of the zinc ion with two molecules of the amino acid glycine forms a stable complex that protects the zinc from forming insoluble complexes with dietary inhibitors like phytates in the gastrointestinal tract. acs.orgresearchgate.net This allows the zinc to remain soluble and available for absorption.

The primary sites for zinc absorption in the intestine are the duodenum and jejunum. The transport of zinc across the intestinal epithelial cells is a highly regulated process involving specific transporter proteins. The main transporter for zinc uptake from the intestinal lumen into the enterocytes is Zrt/Irt-like protein 4 (ZIP4). Once inside the cell, zinc is transported across the basolateral membrane into the bloodstream by the zinc transporter 1 (ZnT1).

It is proposed that the this compound complex may be absorbed intact, potentially utilizing amino acid transport systems in addition to the primary zinc transporters. This dual mechanism could contribute to its superior absorption. Studies using the human intestinal Caco-2 cell line, a standard model for studying intestinal absorption, have been instrumental in investigating these mechanisms. These in-vitro models allow for the detailed study of zinc uptake and transport kinetics, revealing that this compound not only facilitates zinc absorption but may also support the integrity of the intestinal epithelial barrier. The chelated form is thought to reduce premature dissociation of the zinc ion in the stomach, thereby increasing the amount of zinc that reaches the small intestine for absorption.

Characterization of Zinc Transporter Roles in this compound Uptake

The primary transporter responsible for the uptake of zinc from the intestinal lumen into the enterocytes is the Zrt- and Irt-like protein 4 (ZIP4), encoded by the SLC39A4 gene. mdpi.comgenecards.orgresearchgate.net This transporter is located on the apical membrane of intestinal cells and plays an essential role in dietary zinc absorption. mdpi.comuniprot.orguniprot.org Studies have shown that the expression of ZIP4 is regulated by the body's zinc status; under zinc-deficient conditions, the expression of zip4 mRNA is increased to enhance zinc uptake. mdpi.com The use of this compound has been associated with the upregulation of zinc transporter mRNA, including ZIP4, suggesting an enhanced mechanism for intestinal absorption. Mutations in the SLC39A4 gene can lead to acrodermatitis enteropathica, a severe zinc malabsorption disorder, highlighting the critical role of ZIP4 in zinc uptake. genecards.orgresearchgate.net

Once inside the enterocyte, zinc must be transported out of the cell and into the bloodstream. This basolateral export is primarily facilitated by the zinc transporter 1 (ZnT-1), encoded by the SLC30A1 gene. mdpi.comcreative-biolabs.com ZnT-1 is located on the basolateral membrane of enterocytes and exports zinc into the portal blood. mdpi.com The expression of ZnT-1 is also regulated by cellular zinc levels, increasing in response to higher zinc concentrations to facilitate its removal from the cell. mdpi.com Studies in piglets have shown that dietary this compound can elevate the levels of ZnT1 in the ileal mucosa, suggesting an enhanced capacity for zinc export from the intestinal cells into the bloodstream. mdpi.com ZnT-1 functions as a key player in maintaining cellular zinc homeostasis by preventing the accumulation of excess zinc within the enterocytes. creative-biolabs.comnih.govelifesciences.orgnih.gov

In addition to the primary import and export transporters, other zinc transporters contribute to the intricate balance of zinc within the enterocytes. SLC39A5 (ZIP5) and SLC39A14 (ZIP14) are both located on the basolateral membrane but function to import zinc from the bloodstream back into the enterocytes. mdpi.combiorxiv.org

ZIP5 is thought to play a significant role in zinc excretion from the body. nih.govplos.org Its expression is regulated by dietary zinc levels, accumulating when zinc is sufficient and being degraded during zinc deficiency. nih.govplos.org Studies in mice have shown that the absence of intestinal ZIP5 leads to increased zinc levels in the pancreas, suggesting a crucial role for enterocyte ZIP5 in systemic zinc homeostasis. nih.govplos.org

SLC30A1 (ZnT-1) in Basolateral Zinc Export

Regulation of Zinc Absorption by Metallothioneins (MT)

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that play a crucial role in zinc homeostasis. mdpi.comfrontiersin.org They act as intracellular buffers, binding to zinc ions and regulating their availability within the cell. mdpi.comresearchgate.net The expression of MTs is induced by high levels of zinc, providing a mechanism to sequester excess zinc and prevent toxicity. researchgate.net

In the context of zinc absorption, MTs in enterocytes bind to the zinc that has been imported, thereby controlling the amount of free zinc available for transport into the bloodstream. mdpi.com Research in lambs has indicated that supplementation with this compound tended to result in greater liver expression of metallothionein-1 (MT1) compared to zinc sulfate, suggesting a higher bioavailability and subsequent post-absorptive metabolic response. oup.com A comparative study in dairy cows also highlighted that different organic zinc compounds, including this compound, influence the expression of metallothionein (B12644479). benisonmedia.com This regulatory function of MTs is vital for managing the flow of zinc through the enterocyte and ensuring a controlled release into the systemic circulation. researchgate.net

Influence of Chelation Structure and Glycine's Properties on Bioaccessibility

The superior bioavailability of this compound is largely attributed to its chelated structure. atamanchemicals.com In this form, a central zinc ion is bonded to two molecules of the amino acid glycine. imrpress.com This chelation protects the zinc ion from forming insoluble complexes with dietary inhibitors in the gastrointestinal tract. japsonline.com

The properties of glycine, the smallest essential amino acid, further enhance absorption. atamanchemicals.com The stability of the this compound complex allows it to be absorbed intact, potentially through amino acid transport pathways in addition to the traditional zinc transporters. The enhanced solubility of the complex also contributes to its increased bioaccessibility. mdpi.com Studies have shown that zinc bisglycinate is significantly more bioavailable than other forms like zinc gluconate, with one study reporting a 43.4% higher bioavailability. imrpress.commdpi.comnih.gov The molecular weight of the chelating agent can also influence the stability and release of zinc, with lower molecular weight peptides showing higher zinc-chelating ability and bioaccessibility. mdpi.com

Impact of Dietary Components and Matrix Effects on this compound Absorption

The absorption of zinc from any source is influenced by various dietary factors. researchgate.neteuropa.eu One of the most significant inhibitors of zinc absorption is phytate, a compound found in plant-based foods like grains, legumes, and nuts. researchgate.netnih.gov Phytate can bind to zinc, forming an insoluble complex that prevents its absorption. researchgate.neteuropa.eu However, the chelated structure of this compound offers a protective effect against this inhibition. Studies in animal models have demonstrated that this compound has a higher bioavailability than zinc sulfate, even in the presence of phytate-rich diets.

Other dietary components can also affect zinc absorption. High levels of other minerals, such as iron and calcium, can compete with zinc for absorption. researchgate.neteuropa.eu Conversely, the presence of certain amino acids and animal-based proteins can enhance zinc absorption. mdpi.comresearchgate.net While these general principles apply, the unique structure of this compound makes it less susceptible to these matrix effects compared to inorganic zinc salts, contributing to its more consistent and efficient absorption.

Data Tables

Table 1: Relative Bioavailability of this compound Compared to Other Zinc Forms

| Zinc Form | Relative Bioavailability Compared to Zinc Gluconate | Source |

| This compound (Bis-glycinate) | 143.44% | imrpress.com |

| This compound | 43.4% more bioavailable | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Table 2: Effect of this compound on Zinc Transporter Expression

| Transporter | Effect Observed | Animal Model | Source |

| ZIP4 | Upregulated mRNA expression | Broilers | |

| ZnT5 | Upregulated mRNA expression | Broilers | |

| ZnT1 | Elevated levels in ileal mucosa | Piglets | mdpi.com |

| ZIP4 | Lesser intestinal expression | Lambs | oup.com |

This table is interactive. Click on the headers to sort the data.

Pharmacokinetic Profiling and Disposition of this compound in Biological Systems

The pharmacokinetic profile of a nutrient describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. Understanding these processes for this compound is crucial for evaluating its efficacy as a zinc supplement. Research has focused on characterizing how zinc from this chelated form is handled by biological systems, from its appearance in the bloodstream to its ultimate fate of either being stored in tissues or eliminated from the body.

Dynamics of Plasma Zinc Concentration Following Administration

The concentration of zinc in blood plasma is a commonly used biomarker to assess the acute and sub-chronic response to zinc supplementation. Studies comparing this compound to other zinc salts, such as zinc gluconate and zinc oxide, have demonstrated its superior ability to increase plasma zinc levels.

In a randomized, cross-over study involving 12 healthy female volunteers, a single oral dose of zinc bisglycinate resulted in significantly higher serum zinc levels compared to zinc gluconate. imrpress.comresearchgate.netnih.gov The mean maximum concentration (Cmax), the total area under the concentration-time curve (AUCt), and the area under the curve extrapolated to infinity (AUCinf) were all significantly greater for the zinc bisglycinate group, leading researchers to conclude that zinc bisglycinate was 43.4% more bioavailable than zinc gluconate. imrpress.comnih.gov

Another study involving young adult women who received 60 mg of elemental zinc per day for six weeks found that only the this compound group showed a significant increase in plasma zinc levels compared to both the zinc gluconate and placebo groups. incaparina.commdpi.com In fact, all subjects who took this compound experienced an increase in plasma zinc, a consistency not observed in the other groups. incaparina.com The mean increase in the this compound group was substantial, rising from a baseline of 0.9 ± 0.3 mg/L to 1.5 ± 0.3 mg/L. incaparina.com

An additional study comparing the acute uptake of zinc from zinc oxide, zinc picolinate, zinc gluconate, and this compound in 12 female volunteers reported that based on the area under the curve over 4 hours, the ranking for plasma zinc was glycinate > gluconate > picolinate = oxide. mdpi.com

These findings collectively indicate that administration of this compound leads to a more rapid and substantial increase in circulating plasma zinc concentrations compared to other common forms of zinc supplements.

Table 1: Comparative Pharmacokinetic Parameters of Zinc Bisglycinate vs. Zinc Gluconate

| Parameter | Zinc Gluconate (Reference) | Zinc Bisglycinate (Test) | Ratio (Test/Reference) | 90% Confidence Interval |

| Cmax (ng/mL) | 2004 ± 404 | 2725 ± 744 | 136.25% | 1.25 - 1.48 |

| AUCt (ng.h/mL) | 8847 ± 2552 | 12693 ± 3350 | 143.44% | 1.28 - 1.60 |

| AUCinf (ng.h/mL) | 9331 ± 2686 | 13388 ± 3508 | 143.47% | 1.28 - 1.60 |

| Tmax (h) | 2.25 ± 0.80 | 2.13 ± 0.78 | Not Applicable | Not Applicable |

| Data sourced from a single-dose, cross-over study in 12 healthy female volunteers. imrpress.comresearchgate.net |

Changes in Erythrocyte Zinc Levels as Bioindicators

While plasma zinc reflects recent intake, zinc levels in erythrocytes (red blood cells) are considered a more stable indicator of long-term zinc status. optimaldx.com Erythrocytes have a lifespan of about 120 days, and their zinc content reflects the body's zinc stores over a more extended period. nih.gov

In a comparative study assessing acute zinc uptake, erythrocyte zinc levels were measured after administration of different zinc forms. The ranking for erythrocyte zinc was reported as glycinate > picolinate > oxide > gluconate, suggesting that this compound is effectively incorporated into these blood cells. mdpi.com

Research has also explored the use of erythrocyte metallothionein, a zinc-binding protein, as an index of zinc status. nih.gov Zinc supplementation has been shown to induce the synthesis of metallothionein during erythropoiesis (the formation of red blood cells). nih.gov Therefore, higher erythrocyte zinc levels following this compound supplementation could be linked to the induction of these zinc-binding proteins within the developing red blood cells.

It is noteworthy that in some clinical conditions, such as chronic kidney disease, a redistribution of zinc within the body can occur. researchgate.net Patients may present with lower plasma zinc but higher erythrocyte zinc levels, suggesting a shift of zinc from the plasma into tissues and cells like erythrocytes. researchgate.net The stable and significant increase in erythrocyte zinc from this compound supplementation points to its effective absorption and subsequent utilization in metabolically important compartments.

Table 2: Relative Ranking of Zinc Uptake in Plasma and Erythrocytes

| Rank | Plasma Zinc (4-hour AUC) | Erythrocyte Zinc |

| 1 | This compound | This compound |

| 2 | Zinc Gluconate | Zinc Picolinate |

| 3 | Zinc Picolinate | Zinc Oxide |

| 4 | Zinc Oxide | Zinc Gluconate |

| Data adapted from an abstract by DiSilvestro et al. comparing four zinc supplements. mdpi.com |

Tissue-Specific Zinc Distribution and Accumulation Research

Following absorption, zinc is distributed throughout the body for use in various physiological processes. The body's major zinc stores are in skeletal muscle and bone. researchgate.net Animal studies provide insight into how supplemental this compound contributes to zinc levels in different tissues.

In a study on weanling piglets, supplementation with 100 mg/kg of zinc from this compound for 35 days significantly increased zinc concentrations in the M. longissimus dorsi (a muscle in the back) compared to a control group. nih.gov However, this study also noted that the this compound group had lower liver zinc levels compared to a group supplemented with a very high dose (3,000 mg/kg) of zinc oxide, while also decreasing liver iron and copper levels in the spleen and kidney. nih.gov

Another study in growing lambs, which were first made zinc-deficient, compared this compound to zinc sulfate. researchgate.net After 15 days of supplementation, plasma zinc was higher in the this compound group compared to the zinc sulfate group. researchgate.net However, zinc concentrations in the liver, jejunum (a part of the small intestine), and longissimus dorsi muscle were not significantly different between the two supplemented groups. researchgate.net Interestingly, liver expression of metallothionein-1, a protein involved in zinc storage and transport, tended to be greater in the this compound group. researchgate.net

Research in broilers also showed that supplementing with this compound led to higher zinc content in the tibia (a leg bone) compared to both a control group and a group receiving zinc sulfate. researchgate.net

These studies suggest that zinc from this compound is effectively distributed to and accumulated in key tissues such as muscle and bone.

Table 3: Effect of this compound on Tissue Mineral Concentrations in Animal Models

| Animal Model | Tissue | Observation | Reference |

| Weanling Piglets | M. longissimus dorsi | Zinc concentration significantly enhanced by 100 mg/kg this compound. | nih.gov |

| Liver | Lower zinc level compared to high-dose zinc oxide group. | nih.gov | |

| Growing Lambs | Liver, Jejunum, Longissimus dorsi | Tissue zinc concentrations were unaffected by zinc source (glycinate vs. sulfate). | researchgate.net |

| Yellow Feather Broilers | Tibia | Zinc content was higher in the this compound group compared to control and zinc sulfate groups. | researchgate.net |

Excretion Pathways and Overall Zinc Balance in Research Models

The body regulates its zinc content through homeostatic mechanisms that involve adjusting both absorption and excretion. nih.gov The primary route for zinc excretion is through the feces, which includes both unabsorbed dietary zinc and endogenous zinc secreted into the gastrointestinal tract. mdpi.comdrugbank.com Urinary excretion accounts for a much smaller portion of zinc loss. mdpi.comhres.ca

A positive zinc balance, where intake and absorption exceed excretion, is essential for growth and maintaining adequate zinc status. Studies in animal models have shown that this compound can lead to a more favorable zinc balance compared to inorganic zinc salts.

In a study with weanling piglets, supplementation with 3,000 mg/kg of zinc from zinc oxide greatly increased the concentration of fecal zinc compared to a group receiving 100 mg/kg of zinc from this compound. nih.gov This indicates that a much lower dose of this compound was more efficiently retained, leading to less excretion. nih.gov

A metabolism study in growing lambs provided a direct comparison of zinc balance. researchgate.net Lambs supplemented with this compound and zinc sulfate had greater zinc intake, fecal output, retention, and apparent absorption compared to a non-supplemented control group. researchgate.net The apparent absorption of zinc was 15.0% for the this compound group, compared to 12.8% for the zinc sulfate group and -5.1% for the control group that was in a negative balance. researchgate.net Furthermore, nitrogen retention, a marker for protein synthesis and growth, tended to be greater for the this compound group compared to zinc sulfate. researchgate.net

These findings underscore that the high bioavailability of this compound translates into lower fecal losses and greater retention of zinc in the body, contributing to a positive zinc balance.

Molecular and Cellular Mechanisms of Action of Zinc Glycinate

Modulation of Neurotransmitter Systems by Zinc Ions

Zinc ions are significant modulators of synaptic activity in the central nervous system (CNS). nih.gov They are present in the synaptic vesicles of specific neurons, including glutamatergic, GABAergic, and glycinergic neurons, and are released into the synaptic cleft upon neuronal excitation. nih.govfrontiersin.org This release allows zinc to interact with and modulate a variety of postsynaptic receptors, thereby influencing both excitatory and inhibitory neurotransmission. jneuropsychiatry.orgpnas.org

Zinc ions act as allosteric modulators of the glycine (B1666218) receptor (GlyR), a key component of the inhibitory neurotransmission system in the CNS. eco-vector.comnih.gov This means that zinc binds to a site on the receptor that is distinct from the glycine-binding site, inducing a conformational change that alters the receptor's response to its primary agonist, glycine. pnas.orgucl.ac.uk This modulatory role is crucial for the normal functioning of glycinergic neurotransmission. frontiersin.orgresearchgate.net The interaction is complex, with zinc having the capacity to either enhance or inhibit the receptor's function depending on its concentration. nih.govguidetopharmacology.org

The modulatory effect of zinc on GlyR activity is distinctly biphasic and concentration-dependent. ucl.ac.uknih.gov

Potentiation: At low concentrations, typically in the nanomolar (nM) to low micromolar (µM) range (generally <10 µM), zinc potentiates or enhances the current induced by glycine. eco-vector.compnas.orgresearchgate.netnih.gov Studies have shown this potentiation occurring at concentrations as low as 10 nM to 1 µM. frontiersin.orgfrontiersin.orgphysiology.org

Inhibition: At higher concentrations, generally above 10 µM to 100 µM, zinc suppresses or inhibits GlyR activity. eco-vector.compnas.orgfrontiersin.orgnih.gov

This biphasic action suggests that zinc interacts with at least two different sites on the GlyR with varying affinities: a high-affinity site that mediates potentiation and a low-affinity site that mediates inhibition. pnas.orgresearchgate.net These distinct effects have been observed in GlyRs in various parts of the CNS, including spinal cord neurons, retinal ganglion cells, and recombinant receptors expressed in cell lines. pnas.orgpnas.org

Table 1: Concentration-Dependent Effects of Zinc on Glycine Receptor (GlyR) Activity

| Zinc (Zn²⁺) Concentration | Effect on GlyR Activity | Mechanism |

| Low (<10 µM) | Potentiation (Enhancement) | Binds to a high-affinity allosteric site, increasing the receptor's affinity for glycine. eco-vector.compnas.org |

| High (>10 µM) | Inhibition (Suppression) | Binds to a low-affinity site, acting as a competitive or non-competitive inhibitor. eco-vector.compnas.org |

The potentiating effect of low-concentration zinc is achieved by increasing the affinity of the GlyR for its agonist, glycine. eco-vector.comnih.gov Research using whole-cell patch-clamp recording and strychnine (B123637) binding assays has demonstrated that zinc enhances the apparent binding affinity of agonists like glycine and taurine. nih.gov This increased affinity means that a lower concentration of glycine is required to activate the receptor and elicit a response, effectively making the inhibitory signal more efficient. pnas.orgnih.gov This potentiation is considered an allosteric activation, where zinc binding facilitates the subsequent binding of glycine and the opening of the receptor's intrinsic chloride channel. pnas.orgphysiology.org

Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it mediates fast inhibitory neurotransmission. frontiersin.orgpnas.org By modulating GlyRs, zinc plays a critical role in regulating this inhibitory system. The potentiation of GlyR function by endogenous, low levels of zinc is considered essential for maintaining normal glycinergic neurotransmission throughout the nervous system. frontiersin.orgresearchgate.net This regulation helps to fine-tune neuronal excitability, preventing over-activity and contributing to the balance between excitatory and inhibitory signals that is fundamental for proper CNS function. pnas.org Zinc's ability to enhance inhibitory currents through GlyRs underscores its role as a key neuromodulator in maintaining physiological homeostasis within the brain and spinal cord. nih.govjneuropsychiatry.org

Potentiation of GlyR Affinity for Glycine

Antioxidant and Anti-Inflammatory Modulatory Roles of Zinc Glycinate (B8599266)

Zinc is a redox-inactive trace element that plays a significant role in the body's antioxidant defense network. frontiersin.org Its antioxidant properties are not derived from direct redox activity but through several indirect mechanisms, including the induction of antioxidant proteins and the protection of vital biomolecules from oxidative damage. eco-vector.comnih.gov Zinc glycinate has also been shown to possess anti-inflammatory properties by modulating the secretion of inflammatory molecules. oup.com

A key antioxidant mechanism of zinc is its ability to protect free sulfhydryl (-SH) groups within protein structures from oxidation. frontiersin.orgnih.gov Proteins contain cysteine residues with sulfhydryl groups that are highly susceptible to attack by reactive oxygen species (ROS). Oxidation of these groups can lead to the formation of disulfide bonds, altering protein structure and inactivating enzymes. tandfonline.com

Zinc can bind directly to these sulfhydryl groups, stabilizing them and reducing their reactivity with ROS. frontiersin.orgresearchgate.net This action protects critical proteins and enzymes from oxidative damage and loss of function. tandfonline.com This protective effect is one of the ways zinc contributes to cellular defense against oxidative stress, preserving the integrity and function of numerous cellular components. nih.govtandfonline.com By inducing the synthesis of metallothionein (B12644479), a cysteine-rich protein, zinc further contributes to the buffering of free radicals and protection of sulfhydryl groups. eco-vector.comfrontiersin.org

Competitive Inhibition with Redox-Active Metals

Zinc, delivered by this compound, exhibits a key antioxidant mechanism through competitive inhibition with redox-active transition metals such as iron and copper. eco-vector.com Unlike these metals, zinc is redox-inert under biological conditions, meaning it does not participate in oxidation-reduction reactions that can generate reactive oxygen species (ROS). eco-vector.com

Redox-active metals like iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. This process contributes significantly to oxidative stress and cellular damage. Zinc ions (Zn²⁺) can displace these pro-oxidant metals from their binding sites on proteins and cell membranes. eco-vector.com By occupying these sites, zinc prevents the binding of iron and copper, thereby inhibiting the catalytic production of ROS and protecting cellular structures from oxidative damage. eco-vector.com

Table 1: Comparison of Zinc with Redox-Active Metals

| Feature | Zinc (Zn²⁺) | Iron (Fe²⁺/Fe³⁺) | Copper (Cu⁺/Cu²⁺) |

|---|---|---|---|

| Redox Activity | Inert | Active | Active |

| Role in Fenton Reaction | Inhibitory (by displacement) | Catalytic | Catalytic |

| Primary Biological Function | Structural, Catalytic (non-redox), Regulatory | Oxygen transport, Electron transfer | Electron transfer, Catalytic |

Induction of Endogenous Antioxidant System Responses

This compound contributes to the cellular antioxidant defense by inducing the expression of metallothioneins (MTs). eco-vector.comthegoodscentscompany.com MTs are a family of cysteine-rich, low molecular weight proteins that play a crucial role in zinc homeostasis and protection against oxidative stress.

One molecule of metallothionein can bind up to seven zinc ions. eco-vector.com An increase in the intracellular concentration of free zinc ions, as would occur following the absorption of this compound, activates the metal-regulatory transcription factor-1 (MTF-1). eco-vector.com MTF-1 then stimulates the transcription of the thionein gene, leading to increased synthesis of the apoprotein thionein. eco-vector.com This protein readily binds free zinc, acting as a cellular zinc buffer. eco-vector.com Furthermore, the sulfhydryl groups in the cysteine residues of MTs are potent scavengers of reactive oxygen species, thereby directly contributing to the antioxidant capacity of the cell. eco-vector.com The release of zinc from MTs can be triggered by oxidizing agents, which suggests MTs function as a sensor and regulator in redox signaling pathways. eco-vector.com

Regulation of Reactive Oxygen Species (ROS) Production Pathways

This compound helps regulate pathways involved in the production of reactive oxygen species (ROS), primarily through indirect mechanisms. A key target of zinc is the NADPH oxidase (NOX) enzyme complex, a major source of cellular ROS. Research suggests that zinc supplementation can down-regulate the activity of NADPH oxidase, thus reducing the production of superoxide (B77818) radicals. zenithnutrition.com

By competitively inhibiting the binding of redox-active metals like copper and iron to cell membranes and proteins, zinc also prevents the site-specific, metal-catalyzed formation of ROS. eco-vector.com This stabilization of sulfhydryl groups in proteins further protects them from oxidation and preserves their function, indirectly reducing the burden of oxidative stress. eco-vector.com

Attenuation of Inflammatory Responses and Cytokine Modulation

This compound has demonstrated significant anti-inflammatory effects by modulating the production of key inflammatory cytokines. Studies have shown that this compound can alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting the production of pro-inflammatory factors. uliege.benih.gov Specifically, it reduces the gene expression of cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). uliege.benih.govresearchgate.net Zinc deficiency, conversely, is associated with an increased production of these pro-inflammatory cytokines. nih.gov The mechanism for this attenuation is closely linked to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. uliege.benih.gov

Table 2: Effect of this compound on Pro-Inflammatory Cytokines

| Cytokine | Function in Inflammation | Effect of this compound |

|---|---|---|

| TNF-α | Master regulator of inflammation, induces fever, apoptosis, and further cytokine production. nih.gov | Decreases gene expression and production. nih.govaustinpublishinggroup.com |

| IL-1β | Mediates inflammatory response, induces fever and vasodilation. guidetopharmacology.org | Reduces gene expression. uliege.be |

| IL-6 | Promotes B-cell differentiation, induces acute phase protein synthesis, involved in chronic inflammation. | Reduces gene expression. uliege.be |

Intracellular Signaling Pathway Interactions of this compound

Regulation of Zinc-Associated and Zinc Finger Proteins

Zinc is an essential structural component for a vast number of proteins, including the class of transcription factors known as zinc finger proteins. mdpi.com These proteins contain one or more zinc-binding domains ("zinc fingers") that are critical for their ability to bind to DNA and regulate gene expression. mdpi.com

This compound, by ensuring zinc availability, supports the proper folding and function of these proteins. A notable example of a zinc finger protein regulated by zinc status is A20 (also known as Tumor Necrosis Factor Alpha-Induced Protein 3 or TNFAIP3). A20 is a key negative regulator of inflammatory signaling pathways. Research has shown that this compound can reverse the elevated expression of A20 induced by an inflammatory challenge with LPS. uliege.be A20 contains zinc finger domains that are essential for its ubiquitin-editing activity, which is central to its function in terminating inflammatory signals. nih.gov

Nuclear Factor Kappa B (NF-κB) Pathway Interactions

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in many inflammatory conditions. This compound has been shown to be a potent inhibitor of the NF-κB pathway. uliege.benih.gov

The inhibitory effect of this compound on NF-κB is multifaceted:

Inhibition of TLR4 Signaling: this compound can attenuate the activation of NF-κB by down-regulating the expression of Toll-like receptor 4 (TLR4) and its downstream signaling components, including NF-κB p65. uliege.benih.gov

Induction of A20: As a zinc finger protein, A20's function is dependent on zinc. A20 acts as a negative feedback regulator of the NF-κB pathway. It functions by deubiquitinating key signaling molecules like RIP1, which prevents the activation of the IKK kinase complex and subsequent degradation of the NF-κB inhibitor, IκB. nih.gov By supporting A20 function, zinc helps to terminate the NF-κB response.

Direct IKK Inhibition: Increased intracellular zinc, facilitated by transporters like ZIP8, can directly inhibit the IKK complex, which is a critical step for NF-κB activation. This establishes a negative feedback loop where NF-κB-induced inflammation triggers zinc influx, which in turn suppresses NF-κB activation. nih.gov

Studies have confirmed that treatment with this compound significantly reduces the expression of TLR4 and NF-κB p65, thereby attenuating the inflammatory response and damage caused by immune challenges. uliege.benih.gov

A20 Protein Modulation

Zinc plays a crucial role in modulating inflammatory responses, partly through its interaction with the A20 protein, also known as tumor necrosis factor-alpha-induced protein 3 (TNFAIP3). A20 is a zinc finger protein that acts as a negative regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central pathway in inflammation. atsjournals.orgrupress.org The NF-κB pathway is activated by stimuli like tumor necrosis factor (TNF) and interleukin-1 (IL-1). rupress.org

The A20 protein contains zinc finger domains that are essential for its function. nih.govresearchgate.net Specifically, the fourth zinc finger (ZnF4) domain of A20 can bind to ubiquitin chains, a key step in its regulation of NF-κB signaling. nih.gov By acting as a ubiquitin-editing enzyme, A20 can remove activating ubiquitin chains from signaling proteins and promote the addition of inhibiting chains, which targets them for degradation. nih.govresearchgate.net This action effectively terminates the signaling cascade that leads to the activation of NF-κB. rupress.org Zinc is an integral structural component of these zinc finger domains, and its availability is critical for the proper folding and function of the A20 protein. Inactivating mutations in A20 can lead to persistent NF-κB signaling and are associated with inflammatory diseases. nih.govresearchgate.net

Research has demonstrated that A20 inhibits NF-κB-dependent gene expression without preventing the initial movement of NF-κB into the nucleus. rupress.orgnih.gov Instead, it interferes with a subsequent transactivation signal mediated by proteins like RIP or TRAF2. rupress.orgnih.gov A20's inhibitory effect may also be mediated by its interaction with a novel protein called ABIN (A20-binding inhibitor of NF-κB). rupress.org

Tristetraprolin (TTP) and Peroxisome Proliferator-Activated Receptors (PPARs)

Zinc also exerts anti-inflammatory effects through its influence on Tristetraprolin (TTP) and Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com TTP is a zinc-finger protein that promotes the degradation of messenger RNA (mRNA) of pro-inflammatory cytokines, such as TNF-α. By binding to specific elements in the mRNA, TTP flags these molecules for destruction, thereby reducing the production of inflammatory mediators.

PPARs are a group of nuclear receptor proteins that play essential roles in the regulation of lipid metabolism and inflammation. wikipedia.orgdoc-developpement-durable.orgwikipedia.org There are three main types: PPARα, PPARγ, and PPARβ/δ. doc-developpement-durable.org When activated by ligands, such as fatty acids, PPARs act as transcription factors to control gene expression. wikipedia.orgnih.gov For example, PPARα is a major regulator of lipid metabolism in the liver and is activated during periods of energy deprivation. wikipedia.org Zinc supplementation has been shown to reactivate PPARα in certain pathological conditions, suggesting a role for zinc in modulating PPAR activity. mdpi.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

Zinc is a key modulator of the cellular antioxidant response through the activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). researchgate.net Nrf2 is a transcription factor that regulates the expression of a multitude of antioxidant and detoxification genes. physiology.orgplos.orgresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to another protein, Keap1. However, in the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and moves into the nucleus. physiology.org

Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. researchgate.netphysiology.org This binding initiates the transcription of numerous protective genes, including those for enzymes like heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone oxidoreductase 1 (NQO1). physiology.orgnih.gov GCL is essential for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.netarvojournals.org

Zinc can activate the Nrf2 pathway through several mechanisms. nih.gov It can modify Keap1, leading to the release of Nrf2. nih.gov Additionally, zinc can influence signaling pathways, such as protein kinase C (PKC) and phosphoinositide 3-kinases (PI3K), that can lead to Nrf2 phosphorylation and nuclear translocation. physiology.orgnih.gov Studies have shown that zinc supplementation increases intracellular GSH levels by inducing the Nrf2-dependent synthesis pathway. arvojournals.org This activation of the Nrf2-ARE pathway provides a powerful and sustained antioxidant and detoxification response. arvojournals.org

Table 1: Effects of Zinc on Nrf2 Pathway Activation in ARPE-19 Cells

| Treatment | Intracellular GSH Level Change | GCL mRNA Level | ARE-Nrf2 Pathway Activation |

| Zinc (150 µM) | 70% Increase arvojournals.org | Upregulated arvojournals.org | Activated arvojournals.org |

| Zinc + Nrf2 siRNA | Effects Abolished arvojournals.org | Effects Abolished arvojournals.org | Effects Abolished arvojournals.org |

Hepatocyte Nuclear Factor 4 Alpha (HNF-4α) and KRAB-Containing Proteins

Zinc is involved in gene regulation through its interaction with transcription factors like Hepatocyte Nuclear Factor 4 Alpha (HNF-4α) and the large family of KRAB-containing zinc finger proteins. mdpi.com

HNF-4α is a zinc finger transcription factor predominantly expressed in the liver, where it governs the expression of a wide range of genes involved in various liver functions. mdpi.com This nuclear receptor plays a critical role in the development of the liver, kidneys, and intestines and controls the expression of other important hepatic genes. wikipedia.org Research indicates that HNF-4α has a protective role against cellular damage in the liver. mdpi.com Zinc status is directly linked to HNF-4α function; zinc deficiency leads to a downregulation of HNF-4α and its target proteins, while zinc supplementation can reverse this effect and increase its expression. mdpi.com HNF-4α works in concert with other transcription factors, such as STAT5b, to regulate specific gene expression profiles. physiology.org